molecular formula C12H11NO3 B2910437 5-[(Phenylamino)methyl]furan-2-carboxylic acid CAS No. 858249-56-6

5-[(Phenylamino)methyl]furan-2-carboxylic acid

Cat. No.: B2910437
CAS No.: 858249-56-6
M. Wt: 217.224
InChI Key: JLEKDCSMDYIBRQ-UHFFFAOYSA-N
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Description

5-[(Phenylamino)methyl]furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a phenylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Phenylamino)methyl]furan-2-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with phenylamine under specific conditions. One common method includes the use of formaldehyde as a linking agent to attach the phenylamino group to the furan ring. The reaction is usually carried out in the presence of a base such as potassium carbonate and a catalyst like tetrabutylammonium iodide in a solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-[(Phenylamino)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(Phenylamino)methyl]furan-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(Phenylamino)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. The phenylamino group can interact with enzymes and receptors, modulating their activity. The furan ring can participate in electron transfer reactions, influencing cellular processes. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(Phenoxymethyl)methyl]furan-2-carboxylic acid
  • 5-Hydroxymethyl-2-furancarboxylic acid
  • 5-[(4-Methoxy-phenylamino)methyl]-furan-2-carboxylic acid

Uniqueness

5-[(Phenylamino)methyl]furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylamino group enhances its potential as a bioactive compound, while the furan ring provides a versatile scaffold for further functionalization .

Properties

IUPAC Name

5-(anilinomethyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c14-12(15)11-7-6-10(16-11)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEKDCSMDYIBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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